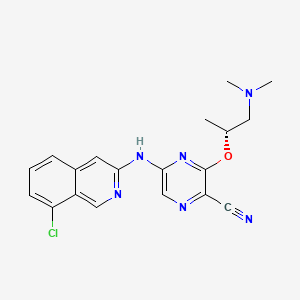

SAR-020106

Description

Properties

IUPAC Name |

5-[(8-chloroisoquinolin-3-yl)amino]-3-[(2R)-1-(dimethylamino)propan-2-yl]oxypyrazine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19ClN6O/c1-12(11-26(2)3)27-19-16(8-21)22-10-18(25-19)24-17-7-13-5-4-6-15(20)14(13)9-23-17/h4-7,9-10,12H,11H2,1-3H3,(H,23,24,25)/t12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRBJWIBAMIKCMV-GFCCVEGCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN(C)C)OC1=NC(=CN=C1C#N)NC2=NC=C3C(=C2)C=CC=C3Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CN(C)C)OC1=NC(=CN=C1C#N)NC2=NC=C3C(=C2)C=CC=C3Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19ClN6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

SAR-020106: A Potent and Selective CHK1 Inhibitor for Cancer Therapy

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Checkpoint kinase 1 (CHK1) is a critical serine/threonine kinase that plays a central role in the DNA damage response (DDR) and cell cycle regulation.[1] In response to DNA damage, CHK1 is activated and orchestrates cell cycle arrest, allowing time for DNA repair, thus maintaining genomic integrity.[1][2] Many cancer cells, particularly those with a deficient p53 tumor suppressor, become heavily reliant on the CHK1-mediated S and G2/M checkpoints for survival, especially when challenged with DNA-damaging agents. This dependency presents a therapeutic window for selective sensitization of cancer cells to chemotherapy and radiation. SAR-020106 is a novel, potent, and highly selective ATP-competitive inhibitor of CHK1 that has demonstrated significant preclinical activity in enhancing the efficacy of various cytotoxic agents.[3][4] This technical guide provides a comprehensive overview of the preclinical pharmacology of SAR-020106, its mechanism of action, and its therapeutic potential.

Introduction to CHK1 and its Role in Cancer

The integrity of the genome is constantly threatened by endogenous and exogenous DNA-damaging agents. To counteract this, cells have evolved a complex signaling network known as the DNA Damage Response (DDR). A key player in this response is the ATR-CHK1 signaling pathway, which is primarily activated by single-stranded DNA (ssDNA) that can arise from various forms of DNA damage and replication stress.[1][5] Upon activation by ATR, CHK1 phosphorylates a multitude of downstream substrates to initiate cell cycle arrest, promote DNA repair, and, in cases of irreparable damage, induce apoptosis.[2]

Many tumor cells harbor mutations in the p53 gene, leading to a compromised G1/S checkpoint.[3][4] Consequently, these cells are highly dependent on the S and G2/M checkpoints, which are regulated by CHK1, to repair DNA damage and survive.[3][4] This reliance on CHK1 for survival in the face of genotoxic stress makes it an attractive target for cancer therapy. By inhibiting CHK1, the S and G2/M checkpoints can be abrogated, leading to premature entry into mitosis with damaged DNA, ultimately resulting in mitotic catastrophe and selective cancer cell death.[3]

SAR-020106: A Selective CHK1 Inhibitor

SAR-020106 is an ATP-competitive inhibitor of CHK1 with high potency and selectivity.[3][4] Preclinical studies have demonstrated its ability to abrogate DNA damage-induced cell cycle arrest and significantly potentiate the cytotoxic effects of DNA-damaging chemotherapeutic agents in various cancer cell lines, particularly those with a p53-deficient background.[3][4]

Mechanism of Action

SAR-020106 exerts its therapeutic effect by directly inhibiting the kinase activity of CHK1. In the presence of DNA damage, activated CHK1 would normally phosphorylate and inactivate CDC25 phosphatases, which are required for the activation of cyclin-dependent kinases (CDKs) that drive cell cycle progression. By inhibiting CHK1, SAR-020106 prevents the inactivation of CDC25, leading to the premature activation of CDKs and forcing cells to enter mitosis despite the presence of DNA damage. This abrogation of the G2/M checkpoint leads to increased genomic instability and ultimately, cell death.[3]

Furthermore, SAR-020106 has been shown to inhibit the autophosphorylation of CHK1 at serine 296, a marker of CHK1 activation.[3][4] It also blocks the phosphorylation of CDK1 at tyrosine 15, a downstream target of CHK1, further confirming its mechanism of action.[3][4] The increased levels of γH2AX and poly ADP ribose polymerase (PARP) cleavage observed in combination treatments with SAR-020106 are indicative of enhanced DNA damage and apoptosis.[3][4]

Quantitative Data Summary

The preclinical efficacy of SAR-020106 has been extensively evaluated in various in vitro and in vivo models. The following tables summarize the key quantitative data from these studies.

| Parameter | Value | Cell Line/Enzyme | Reference |

| IC50 (Enzymatic) | 13.3 nM | Isolated Human CHK1 | [3][4] |

| IC50 (G2 Arrest Abrogation) | 55 nM | HT29 (Etoposide-induced) | [3][4] |

| 91 nM | SW620 (Etoposide-induced) | [6] | |

| GI50 (Single Agent) | 0.48 µM | HT29 | [6][7] |

| 2 µM | SW620 | [6][7] |

Table 1: In Vitro Potency of SAR-020106

| Chemotherapeutic Agent | Cell Line | Potentiation Index (PI) | p53 Status | Reference |

| Gemcitabine | Colon Tumor Lines | 3.0 - 29 fold | - | [3][4] |

| SN38 (active metabolite of Irinotecan) | Colon Tumor Lines | 3.0 - 29 fold | - | [3][4] |

| SN38 | A2780 (wild-type p53) | 1.4 | Wild-type | [3] |

| SN38 | A2780E6 (non-functional p53) | 3.2 | Non-functional | [3] |

| Gemcitabine | A2780 (wild-type p53) | 3.6 | Wild-type | [3] |

| Gemcitabine | A2780E6 (non-functional p53) | 16.2 | Non-functional | [3] |

Table 2: Potentiation of Chemotherapy by SAR-020106 in Colon Cancer Cells

Signaling Pathways and Experimental Workflows

The ATR-CHK1 Signaling Pathway

References

- 1. CHEK1 - Wikipedia [en.wikipedia.org]

- 2. Checkpoint kinase 1 in DNA damage response and cell cycle regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. The preclinical pharmacology and therapeutic activity of the novel CHK1 inhibitor SAR-020106 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The ATM-Chk2 and ATR-Chk1 pathways in DNA damage signaling and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. medchemexpress.com [medchemexpress.com]

SAR-020106: An In-depth Technical Guide to its ATP-Competitive Binding to CHK1

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of SAR-020106, a potent and selective ATP-competitive inhibitor of Checkpoint Kinase 1 (CHK1). This document details the quantitative biochemical and cellular activity of SAR-020106, outlines the experimental protocols for key assays, and visualizes the underlying biological pathways and experimental workflows.

Core Concepts: CHK1 Inhibition and the Mechanism of SAR-020106

Checkpoint Kinase 1 (CHK1) is a crucial serine/threonine kinase that plays a central role in the DNA damage response (DDR) and cell cycle regulation.[1] Upon DNA damage, CHK1 is activated and orchestrates cell cycle arrest, allowing time for DNA repair and preventing the propagation of damaged genetic material. Many cancer cells have defects in the G1 checkpoint, often due to p53 mutations, making them highly reliant on the S and G2/M checkpoints, which are controlled by CHK1.[2]

SAR-020106 is a novel and potent small molecule inhibitor that acts by competing with ATP for binding to the CHK1 kinase domain.[1][3] This competitive inhibition prevents the phosphorylation of CHK1's downstream targets, thereby abrogating the DNA damage-induced cell cycle arrest.[2] By disrupting the S and G2/M checkpoints, SAR-020106 can selectively sensitize cancer cells to the cytotoxic effects of DNA-damaging agents, leading to mitotic catastrophe and cell death.[2]

Quantitative Data Summary

The following tables summarize the key quantitative data for SAR-020106 in biochemical and cellular assays.

| Parameter | Value | Target | Assay Type | Reference |

| IC50 | 13.3 nM | Human CHK1 | Biochemical Kinase Assay | [1][3] |

Table 1: Biochemical Potency of SAR-020106

| Cell Line | Assay | Parameter | Value | Inducing Agent | Reference |

| HT29 (human colon carcinoma) | G2 Checkpoint Abrogation | IC50 | 55 nM | Etoposide | |

| SW620 (human colon carcinoma) | G2 Checkpoint Abrogation | IC50 | 91 nM | Etoposide | |

| HT29 (human colon carcinoma) | Cytotoxicity | GI50 | 0.48 µM | - | |

| SW620 (human colon carcinoma) | Cytotoxicity | GI50 | 2 µM | - |

Table 2: Cellular Activity of SAR-020106

| Cell Line | Cytotoxic Agent | Potentiation Fold-Increase | Reference |

| Colon Tumor Cell Lines | Gemcitabine | 3- to 29-fold | |

| Colon Tumor Cell Lines | SN38 | 3- to 29-fold |

Table 3: Potentiation of Cytotoxic Agents by SAR-020106

Experimental Protocols

CHK1 Biochemical Kinase Assay

This protocol is a representative method for determining the in vitro potency of a CHK1 inhibitor.

Objective: To measure the half-maximal inhibitory concentration (IC50) of SAR-020106 against recombinant human CHK1.

Materials:

-

Recombinant human CHK1 enzyme

-

CHK1 substrate peptide (e.g., CHKtide)

-

ATP (Adenosine triphosphate)

-

Assay Buffer (e.g., 25 mM HEPES, pH 7.4, 10 mM MgCl2, 5 mM MnCl2, 2 mM DTT, 0.1% BSA)

-

SAR-020106 (or other test compound)

-

Detection Reagent (e.g., ADP-Glo™ Kinase Assay kit)

-

Microplates (e.g., 96-well or 384-well)

Procedure:

-

Prepare a serial dilution of SAR-020106 in DMSO and then dilute further in assay buffer.

-

Add the diluted CHK1 enzyme to the wells of the microplate.

-

Add the serially diluted SAR-020106 to the wells containing the enzyme.

-

Incubate for a defined period (e.g., 15-30 minutes) at a controlled temperature (e.g., 30°C).

-

Initiate the kinase reaction by adding a mixture of the CHK1 substrate peptide and ATP. The ATP concentration should be close to the Km for CHK1 to ensure competitive binding can be accurately measured.

-

Allow the reaction to proceed for a specified time (e.g., 60 minutes) at 30°C.

-

Terminate the reaction and measure the amount of ADP produced using a suitable detection reagent (e.g., by adding ADP-Glo™ reagent which converts ADP to ATP, followed by a luciferase/luciferin reaction to generate a luminescent signal).

-

The luminescent signal is proportional to the amount of ADP formed and thus to the CHK1 activity.

-

Plot the percentage of CHK1 inhibition against the logarithm of the SAR-020106 concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

G2 Checkpoint Abrogation Assay

This cell-based assay determines the ability of a CHK1 inhibitor to overcome a DNA damage-induced G2 cell cycle arrest.

Objective: To determine the IC50 of SAR-020106 for the abrogation of etoposide-induced G2 arrest in cancer cell lines.

Materials:

-

HT29 or SW620 human colon carcinoma cells

-

Cell culture medium and supplements

-

Etoposide (DNA topoisomerase II inhibitor to induce G2 arrest)

-

Nocodazole (mitotic-spindle disrupting agent to trap cells in mitosis)

-

SAR-020106 (or other test compound)

-

Phosphate-buffered saline (PBS)

-

Fixative (e.g., 70% ethanol)

-

Primary antibody against a mitotic marker (e.g., anti-phospho-histone H3 or anti-MPM2)

-

Fluorescently labeled secondary antibody

-

DNA stain (e.g., propidium iodide)

-

Flow cytometer

Procedure:

-

Seed HT29 or SW620 cells in multi-well plates and allow them to adhere overnight.

-

Induce a G2 cell cycle arrest by treating the cells with a DNA-damaging agent. For example, treat with etoposide (e.g., 50 µM for 1 hour).

-

Wash the cells to remove the DNA-damaging agent.

-

Add fresh medium containing a mitotic trapping agent, such as nocodazole (e.g., 100 ng/mL).

-

Concurrently, add a serial dilution of SAR-020106 to the wells. Include appropriate controls (vehicle only, nocodazole only, and etoposide + nocodazole without inhibitor).

-

Incubate the cells for a period sufficient to allow cells to overcome the G2 checkpoint and enter mitosis (e.g., 21-23 hours).

-

Harvest the cells, fix them in cold ethanol, and store at -20°C.

-

Permeabilize the cells and stain with a primary antibody against a mitotic marker, followed by a fluorescently labeled secondary antibody.

-

Counterstain the DNA with a fluorescent dye like propidium iodide.

-

Analyze the cells by flow cytometry. The percentage of cells positive for the mitotic marker is quantified.

-

Plot the percentage of mitotic cells against the logarithm of the SAR-020106 concentration and fit the data to determine the IC50 for G2 checkpoint abrogation.

Visualizations

The following diagrams illustrate key concepts related to SAR-020106 and its mechanism of action.

References

The CHK1 Inhibitor SAR-020106: A Technical Guide to its Impact on the S Phase Checkpoint

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of targeted cancer therapy, the abrogation of cell cycle checkpoints in tumor cells represents a key strategic vulnerability. Many cancers exhibit a defective G1 checkpoint, often due to mutations in the p53 tumor suppressor gene, rendering them heavily reliant on the S and G2/M checkpoints for DNA repair and survival, especially when challenged with genotoxic agents.[1] Checkpoint kinase 1 (CHK1) is a critical serine/threonine kinase that governs the S and G2/M checkpoints in response to DNA damage.[1] SAR-020106 is a potent and selective ATP-competitive inhibitor of CHK1, which has demonstrated significant potential in preclinical studies to enhance the efficacy of DNA-damaging chemotherapeutics by overriding these crucial checkpoints. This guide provides an in-depth technical overview of the effects of SAR-020106 on the S phase checkpoint, compiling key quantitative data, detailed experimental methodologies, and visual representations of the underlying signaling pathways.

Core Mechanism of Action: Abrogation of the S Phase Checkpoint

SAR-020106 exerts its primary effect by inhibiting CHK1, a pivotal kinase in the DNA Damage Response (DDR) pathway. In response to DNA damage or replication stress, ATR (Ataxia Telangiectasia and Rad3-related) kinase phosphorylates and activates CHK1.[2] Activated CHK1 then phosphorylates a number of downstream targets, including the CDC25A phosphatase.[2] Phosphorylation of CDC25A targets it for ubiquitin-mediated degradation, preventing it from dephosphorylating and activating cyclin-dependent kinase 2 (CDK2). Inactive CDK2 is unable to promote the firing of new replication origins, thus instituting an S phase arrest to allow for DNA repair.

By inhibiting CHK1, SAR-020106 prevents the phosphorylation and subsequent degradation of CDC25A.[3] This leads to the inappropriate activation of CDK2 during S phase, forcing cells to proceed through the cell cycle with damaged DNA, ultimately leading to mitotic catastrophe and cell death. This mechanism is particularly effective in p53-deficient tumors, which lack the G1 checkpoint and are therefore more dependent on the CHK1-mediated S and G2/M checkpoints for survival following DNA damage.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the activity of SAR-020106 from preclinical studies.

Table 1: In Vitro Potency and Activity of SAR-020106

| Parameter | Value | Cell Line/System | Reference |

| CHK1 IC50 | 13.3 nM | Isolated human enzyme | [1][4] |

| Etoposide-induced G2 Arrest Abrogation IC50 | 55 nM | HT29 | [1][4] |

| Etoposide-induced Cell Cycle Arrest Abrogation IC50 | 91 nM | SW620 | [4][5] |

| GI50 (Single Agent) | 0.48 µM | HT29 | [4][5] |

| GI50 (Single Agent) | 2 µM | SW620 | [4][5] |

Table 2: Effect of SAR-020106 on Etoposide-Induced Cell Cycle Arrest in HT29 Cells

| Treatment (23h post-etoposide) | % G1 Phase | % S Phase | % G2/M Phase | Reference |

| Vehicle Control | 55 | 20 | 25 | [6] |

| Etoposide (50 µM x 1h) | 10 | 25 | 65 | [6] |

| Etoposide + SAR-020106 (0.01 µM) | 12 | 28 | 60 | [6] |

| Etoposide + SAR-020106 (0.03 µM) | 15 | 35 | 50 | [6] |

| Etoposide + SAR-020106 (0.1 µM) | 25 | 45 | 30 | [6] |

| Etoposide + SAR-020106 (0.3 µM) | 40 | 40 | 20 | [6] |

| Etoposide + SAR-020106 (1 µM) | 50 | 30 | 20 | [6] |

Table 3: Enhancement of Cytotoxicity by SAR-020106 in Combination with Genotoxic Agents

| Genotoxic Agent | Cell Line | Fold Enhancement of Cell Killing | Reference |

| Gemcitabine | Colon Tumor Lines | 3.0 - 29 | [1][4] |

| SN38 | Colon Tumor Lines | 3.0 - 29 | [1][4] |

Key Experimental Protocols

Cell Cycle Analysis by Flow Cytometry (Propidium Iodide Staining)

This protocol describes a general method for analyzing cell cycle distribution using propidium iodide (PI) staining followed by flow cytometry.

Materials:

-

Phosphate-Buffered Saline (PBS)

-

70% Ethanol (ice-cold)

-

Propidium Iodide (PI) Staining Solution (50 µg/mL PI, 100 µg/mL RNase A in PBS)

-

Flow cytometry tubes

-

Centrifuge

-

Flow cytometer

Procedure:

-

Cell Harvest: Harvest cells by trypsinization and collect them by centrifugation at 500 x g for 5 minutes.

-

Washing: Wash the cell pellet once with cold PBS and centrifuge again.

-

Fixation: Resuspend the cell pellet in 1 mL of ice-cold PBS. While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to the cell suspension.

-

Incubation: Incubate the fixed cells at 4°C for at least 2 hours. Cells can be stored at this stage for several days.

-

Rehydration and Staining: Centrifuge the fixed cells at 800 x g for 5 minutes and discard the ethanol. Wash the cell pellet with 5 mL of PBS.

-

RNase Treatment and PI Staining: Resuspend the cell pellet in 500 µL of PI staining solution.

-

Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.

-

Analysis: Analyze the stained cells on a flow cytometer. Use appropriate software to deconvolute the DNA content histograms to determine the percentage of cells in G1, S, and G2/M phases.

Western Blotting for CHK1 Phosphorylation

This protocol outlines a general procedure for detecting the phosphorylation of CHK1 at key sites (e.g., S296) by Western blotting.

Materials:

-

Lysis Buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membrane

-

Blocking Buffer (e.g., 5% BSA or non-fat dry milk in TBST)

-

Primary antibody (e.g., rabbit anti-phospho-CHK1 S296)

-

Secondary antibody (e.g., HRP-conjugated goat anti-rabbit IgG)

-

Chemiluminescent substrate (ECL)

-

Imaging system

Procedure:

-

Cell Lysis: Treat cells with SAR-020106 and/or a DNA damaging agent. Wash cells with ice-cold PBS and lyse them in lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Denature an equal amount of protein from each sample by boiling in Laemmli buffer. Separate the proteins by SDS-PAGE.

-

Electrotransfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody against phosphorylated CHK1, diluted in blocking buffer, overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times for 10 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.

-

Washing: Wash the membrane three times for 10 minutes each with TBST.

-

Detection: Incubate the membrane with a chemiluminescent substrate and capture the signal using an imaging system. The intensity of the band corresponding to phosphorylated CHK1 can be quantified using densitometry software.

Visualizing the Molecular Interactions

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows discussed in this guide.

Caption: S Phase Checkpoint Signaling Pathway and the inhibitory action of SAR-020106.

Caption: Workflow for evaluating the cellular effects of SAR-020106.

Conclusion

SAR-020106 is a selective inhibitor of CHK1 that effectively abrogates the S and G2/M phase checkpoints, particularly in p53-deficient cancer cells. By preventing the CHK1-mediated degradation of CDC25A, SAR-020106 leads to uncontrolled S phase progression in the presence of DNA damage, ultimately resulting in enhanced tumor cell death. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working to further understand and exploit this promising therapeutic strategy. The continued investigation of CHK1 inhibitors like SAR-020106, especially in combination with DNA damaging agents, holds significant promise for the future of cancer treatment.

References

- 1. The preclinical pharmacology and therapeutic activity of the novel CHK1 inhibitor SAR-020106 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mcb.berkeley.edu [mcb.berkeley.edu]

- 3. Chk1 regulates the S phase checkpoint by coupling the physiological turnover and ionizing radiation-induced accelerated proteolysis of Cdc25A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. aacrjournals.org [aacrjournals.org]

SAR-020106: A Targeted Approach for p53-Deficient Cancers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The tumor suppressor protein p53 is a critical regulator of the cell cycle and apoptosis, and its inactivation is a hallmark of a vast number of human cancers. This functional loss creates a dependency on other cellular pathways for survival, a vulnerability that can be exploited for therapeutic intervention. SAR-020106, a potent and selective ATP-competitive inhibitor of Checkpoint Kinase 1 (CHK1), has emerged as a promising agent that demonstrates synthetic lethality in the context of p53 deficiency. This technical guide provides a comprehensive overview of the preclinical data on SAR-020106, focusing on its mechanism of action, efficacy in p53-deficient cancer cells, and detailed experimental protocols for its evaluation.

Introduction: The p53-Deficiency and CHK1 Inhibition Rationale

A majority of human tumors harbor mutations or deletions in the TP53 gene, leading to a compromised G1-S cell cycle checkpoint.[1][2] This defect renders cancer cells heavily reliant on the S and G2/M checkpoints for DNA repair and to prevent mitotic catastrophe following DNA damage.[1][2] CHK1 is a critical serine/threonine kinase that plays a central role in the S and G2/M checkpoints, activated in response to DNA damage.[1][3] Inhibition of CHK1 in p53-deficient cells, which are unable to arrest at the G1 checkpoint, leads to the abrogation of the S and G2/M checkpoints. This forces the cells to enter mitosis with damaged DNA, ultimately resulting in apoptosis and cell death.[1][4] SAR-020106 is a potent and selective CHK1 inhibitor that has been shown to exploit this vulnerability, selectively sensitizing p53-deficient cancer cells to the cytotoxic effects of DNA-damaging agents.[1][5]

Mechanism of Action of SAR-020106

SAR-020106 functions as an ATP-competitive inhibitor of CHK1.[1][5] In response to DNA damage, upstream kinases such as ATR phosphorylate and activate CHK1.[3] Activated CHK1 then phosphorylates and inactivates CDC25 phosphatases, which are required for the activation of cyclin-dependent kinases (CDKs) that drive cell cycle progression.[1] By inhibiting CHK1, SAR-020106 prevents the inactivation of CDC25, leading to premature CDK activation and entry into mitosis, despite the presence of DNA damage.[1][2] This mechanism is particularly effective in p53-deficient cells that cannot induce a G1 arrest, leading to a synthetic lethal interaction.

Signaling Pathway of SAR-020106 in p53-Deficient Cancer Cells

Quantitative Data on the Efficacy of SAR-020106

The preclinical efficacy of SAR-020106 has been demonstrated through various in vitro and in vivo studies. The following tables summarize the key quantitative data.

Table 1: In Vitro Potency of SAR-020106

| Parameter | Cell Line | p53 Status | IC50 (nM) | Reference |

| CHK1 Inhibition (Enzymatic Assay) | - | - | 13.3 | [1][5] |

| G2 Arrest Abrogation (Etoposide-induced) | HT29 | Mutant | 55 | [1][5] |

| G2 Arrest Abrogation (Etoposide-induced) | SW620 | Mutant | 91 | [5] |

| Growth Inhibition (GI50) | ||||

| HT29 | Mutant | 480 | [5] | |

| SW620 | Mutant | 2000 | [5] |

Table 2: Potentiation of Chemotherapeutic Agents by SAR-020106 in p53-Deficient Colon Cancer Cell Lines

| Chemotherapeutic Agent | Cell Line | p53 Status | Fold Potentiation | Reference |

| Gemcitabine | HT29 | Mutant | 3.0 - 29 | [1][5] |

| SN38 (active metabolite of Irinotecan) | HT29 | Mutant | 3.0 - 29 | [1][5] |

| Gemcitabine | SW620 | Mutant | 3.0 - 29 | [1][5] |

| SN38 | SW620 | Mutant | 3.0 - 29 | [1][5] |

Table 3: Sensitization to Ionizing Radiation (IR) by SAR-020106 in p53-Mutant Glioblastoma Cells

| Treatment | Cell Line | p53 Status | Reduction in Clonogenic Survival | Reference |

| SAR-020106 (0.125 µM) | T98G | Mutant | 7-fold | [6][7] |

| Ionizing Radiation (IR) | T98G | Mutant | 40-fold | [6][7] |

| SAR-020106 + IR | T98G | Mutant | 128-fold | [6][7] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of SAR-020106.

CHK1 Kinase Inhibition Assay

Objective: To determine the in vitro potency of SAR-020106 in inhibiting CHK1 enzymatic activity.

Protocol:

-

Reaction Mixture: Prepare a reaction buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM DTT, and 0.1 mg/mL BSA.

-

Enzyme and Substrate: Add recombinant human CHK1 enzyme and a suitable substrate (e.g., CHKtide peptide) to the reaction buffer.

-

ATP: Include radiolabeled [γ-³²P]ATP in the reaction mixture.

-

Inhibitor: Add varying concentrations of SAR-020106 to the reaction wells.

-

Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 30 minutes).

-

Termination: Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid).

-

Detection: Spot the reaction mixture onto a phosphocellulose filter mat, wash to remove unincorporated [γ-³²P]ATP, and measure the incorporated radioactivity using a scintillation counter.

-

Data Analysis: Calculate the percentage of inhibition at each SAR-020106 concentration and determine the IC50 value using non-linear regression analysis.

G2 Checkpoint Abrogation Assay

Objective: To assess the ability of SAR-020106 to overcome a DNA damage-induced G2/M checkpoint arrest.

Protocol:

-

Cell Culture: Plate p53-deficient cancer cells (e.g., HT29) in 96-well plates and allow them to adhere overnight.

-

Induce G2 Arrest: Treat cells with a DNA-damaging agent (e.g., 50 µM etoposide for 1 hour) to induce a G2 cell cycle arrest.[8]

-

Inhibitor Treatment: Following removal of the DNA-damaging agent, add varying concentrations of SAR-020106 in the presence of a mitotic spindle poison (e.g., 100 ng/mL nocodazole) for 21 hours.[8] Nocodazole traps cells that enter mitosis.

-

Fixation and Staining: Fix the cells with 4% paraformaldehyde and permeabilize with 90% methanol. Stain the cells with an antibody against a mitotic marker, such as phospho-histone H3 (Ser10) or MPM2, followed by a fluorescently labeled secondary antibody.[8]

-

Imaging and Analysis: Acquire images using a high-content imaging system and quantify the percentage of mitotic cells.

-

Data Analysis: Plot the percentage of mitotic cells against the concentration of SAR-020106 and determine the IC50 for G2 abrogation.

Experimental Workflow for G2 Checkpoint Abrogation Assay

References

- 1. The preclinical pharmacology and therapeutic activity of the novel CHK1 inhibitor SAR-020106 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. The Chk1 inhibitor SAR-020106 sensitizes human glioblastoma cells to irradiation, to temozolomide, and to decitabine treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 4. research.manchester.ac.uk [research.manchester.ac.uk]

- 5. medchemexpress.com [medchemexpress.com]

- 6. P05.02 The Chk1 inhibitor SAR-020106 abrogates the irradiation-induced G2 arrest and enhances the effect of irradiation on the clonogenic survival of human p53-mutant glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. researchgate.net [researchgate.net]

Preclinical Pharmacology of SAR-020106: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical pharmacology of SAR-020106, a potent and selective ATP-competitive inhibitor of Checkpoint Kinase 1 (CHK1).[1][2][3][4][5][6][7][8] SAR-020106 has demonstrated significant potential in enhancing the antitumor activity of various genotoxic agents by abrogating DNA damage-induced cell cycle checkpoints.[1][2][3][4] This document summarizes key quantitative data, details experimental methodologies, and visualizes the underlying signaling pathways and experimental workflows.

Core Mechanism of Action

SAR-020106 functions as an ATP-competitive inhibitor of the serine/threonine kinase CHK1.[1][2][3][4] CHK1 plays a crucial role in the DNA damage response, primarily mediating the S and G2-M cell cycle checkpoints.[1][3][4] In response to DNA damage induced by genotoxic agents, CHK1 is activated and phosphorylates downstream targets, including CDK1, leading to cell cycle arrest. This pause allows time for DNA repair.[1][2][4] Many tumor cells are deficient in the G1-S checkpoint, often due to p53 mutations, and therefore heavily rely on the S and G2-M checkpoints for survival following DNA damage.[1][3][4] By inhibiting CHK1, SAR-020106 abrogates these crucial checkpoints, leading to premature entry into mitosis with unrepaired DNA, ultimately resulting in enhanced tumor cell death, a process known as synthetic lethality.[1][2][3][4]

Quantitative In Vitro Pharmacology

The following tables summarize the key in vitro pharmacological data for SAR-020106.

Table 1: In Vitro Potency and Activity of SAR-020106

| Parameter | Value | Cell Line/System | Conditions | Reference |

| CHK1 Inhibition (IC50) | 13.3 nmol/L | Isolated human enzyme | ATP-competitive | [1][3][4][5][6][7] |

| G2 Arrest Abrogation (IC50) | 55 nmol/L | HT29 cells | Following etoposide induction | [1][3][4][6] |

| G2 Arrest Abrogation (IC50) | 91 nmol/L | SW620 cells | Following etoposide induction | [5][9] |

| Growth Inhibition (GI50) | 0.48 µM | HT29 cells | Not specified | [5][9] |

| Growth Inhibition (GI50) | 2 µM | SW620 cells | Not specified | [5][9] |

Table 2: Potentiation of Cytotoxicity by SAR-020106 in Colon Tumor Cell Lines

| Chemotherapeutic Agent | Fold Enhancement of Cell Killing | Cell Lines | p53 Status Dependence | Reference |

| Gemcitabine | 3.0- to 29-fold | Several colon tumor lines | p53-dependent | [1][3][4][5][8][10] |

| SN38 (active metabolite of Irinotecan) | 3.0- to 29-fold | Several colon tumor lines | p53-dependent | [1][3][4][5][8][10] |

Signaling Pathway and Mechanism of Action

The following diagram illustrates the signaling pathway targeted by SAR-020106 in the context of DNA damage.

Caption: Mechanism of action of SAR-020106 in potentiating chemotherapy.

Experimental Protocols

In Vitro G2 Checkpoint Abrogation Assay

This assay determines the ability of SAR-020106 to override a chemotherapy-induced G2 cell cycle arrest.

-

Cell Seeding: HT29 cells are seeded in 96-well plates.

-

Induction of G2 Arrest: Cells are treated with a DNA-damaging agent, such as etoposide (e.g., 50 µmol/L for 1 hour), to induce G2 arrest.[2]

-

Treatment: Following the removal of the DNA-damaging agent, cells are treated with varying concentrations of SAR-020106 in the presence of a mitotic blocking agent like nocodazole (e.g., 100 ng/mL).[2] Nocodazole traps cells that enter mitosis.

-

Incubation: The cells are incubated for a defined period (e.g., 21 hours).[2]

-

Analysis: Cells are fixed and stained for a mitotic marker, such as MPM2.[2] The percentage of mitotic cells is then quantified to determine the extent of G2 checkpoint abrogation.

References

- 1. The preclinical pharmacology and therapeutic activity of the novel CHK1 inhibitor SAR-020106 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. aacrjournals.org [aacrjournals.org]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

- 6. selleckchem.com [selleckchem.com]

- 7. SAR20106|SAR020106|CHK1 inhibitor [dcchemicals.com]

- 8. SAR-020106 - Immunomart [immunomart.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. glpbio.com [glpbio.com]

In-Depth Technical Guide: SAR-020106, a Potent and Selective CHK1 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

SAR-020106 is a potent and selective, ATP-competitive inhibitor of Checkpoint Kinase 1 (CHK1), a critical serine/threonine kinase involved in the DNA damage response pathway. By abrogating the S and G2-M cell cycle checkpoints, SAR-020106 sensitizes cancer cells, particularly those with p53 deficiencies, to the cytotoxic effects of DNA-damaging agents. This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and pharmacological profile of SAR-020106, including detailed experimental protocols and data presented for ease of reference and replication.

Molecular Structure and Physicochemical Properties

SAR-020106 is a small molecule with the chemical formula C19H19ClN6O. Its structure is characterized by a substituted pyrazine core linked to an isoquinoline moiety.

| Property | Value |

| Molecular Formula | C19H19ClN6O |

| Molecular Weight | 382.85 g/mol |

| CAS Number | 1184843-57-9 |

| IUPAC Name | (R)-5-((8-chloroisoquinolin-3-yl)amino)-3-((1-(dimethylamino)propan-2-yl)oxy)pyrazine-2-carbonitrile |

| SMILES | N#CC1=NC=C(NC2=CC3=C(C=N2)C(Cl)=CC=C3)N=C1O--INVALID-LINK--CN(C)C |

| Appearance | Solid powder |

| Solubility | Soluble in DMSO |

Pharmacology and Mechanism of Action

SAR-020106 functions as a selective inhibitor of CHK1 kinase. In response to DNA damage, CHK1 is activated and phosphorylates downstream targets, leading to cell cycle arrest to allow for DNA repair. In many cancer cells, the G1 checkpoint is non-functional due to p53 mutations, making them heavily reliant on the S and G2-M checkpoints, which are controlled by CHK1. By inhibiting CHK1, SAR-020106 prevents this arrest, forcing the cells to enter mitosis with damaged DNA, ultimately leading to mitotic catastrophe and apoptosis.

Signaling Pathway

The following diagram illustrates the DNA damage response pathway and the role of CHK1, highlighting the point of inhibition by SAR-020106.

Caption: DNA Damage Response Pathway and SAR-020106 Mechanism of Action.

In Vitro Activity

SAR-020106 demonstrates potent inhibition of human CHK1 enzyme and effectively abrogates DNA damage-induced cell cycle arrest in cancer cell lines.

| Parameter | Cell Line | Value (IC50) |

| CHK1 Enzymatic Inhibition | - | 13.3 nM |

| G2 Arrest Abrogation (Etoposide-induced) | HT29 | 55 nM |

| SW620 | 91 nM | |

| Cytotoxicity (GI50) | HT29 | 0.48 µM |

| SW620 | 2.0 µM |

Kinase Selectivity

SAR-020106 exhibits high selectivity for CHK1 over other kinases, including the closely related CHK2. The following table summarizes the inhibitory activity against a panel of kinases at a concentration of 10 µM.[1]

| Kinase | % Activity Remaining | Kinase | % Activity Remaining |

| CHK1 | 2 | Flt3 | 6 |

| Ret | 2 | MST2 | 6 |

| IRAK4 | 13 | Met | 16 |

| p70S6K | 19 | CHK2 | 33 |

| SGK | 34 | Pim-1 | 37 |

| CaMKIIβ | 40 | Lyn | 47 |

| Lck | 57 | PDK1 | 57 |

| EphA3 | 60 | Flt1 | 64 |

| Tie2 | 67 | CDK1/cyclinB | 77 |

| MAPK1 | 77 | GSK3β | 78 |

| PKBβ | 78 | Aurora-A | 82 |

| FGFR1 | 83 | FGFR2 | 84 |

| JAK2 | 85 | PKBγ | 85 |

| ROCK-I | 86 | ROCK-II | 86 |

| CDK2/cyclinA | 87 | FGFR3 | 88 |

| cSRC | 89 | KDR | 89 |

| PKCα | 89 | BTK | 95 |

| PKBα | 95 | MAPK2 | 97 |

| PKA | 100 | Abl | 101 |

| IR | 102 | cKit | 103 |

| EphB4 | 103 | mTOR | 104 |

| ErbB4 | 106 | MINK | 112 |

| PDGFRα | 118 | EGFR | 133 |

| JAK3 | 137 |

In Vivo Pharmacology

In vivo studies in mouse xenograft models have demonstrated that SAR-020106 can potentiate the antitumor activity of DNA-damaging agents like irinotecan and gemcitabine with minimal toxicity.[1][2]

| Parameter | Value |

| Animal Model | Nude mice with SW620 xenografts |

| Dosing (SAR-020106) | 40 mg/kg, intraperitoneal (i.p.) |

| Oral Bioavailability (mice) | <5% |

Experimental Protocols

The following are detailed protocols for key experiments used to characterize SAR-020106.

CHK1 Kinase Inhibition Assay

This protocol describes a radiometric assay to determine the in vitro potency of SAR-020106 against recombinant human CHK1.

Caption: Workflow for the CHK1 Kinase Inhibition Assay.

Detailed Steps:

-

Assay Buffer: Prepare a buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM DTT, and 0.1 mg/mL BSA.

-

Reagents:

-

Recombinant human CHK1 enzyme.

-

Biotinylated CHKtide substrate (KKKVSRSGLYRSPSMPENLNRPR).

-

[γ-33P]ATP.

-

Serial dilutions of SAR-020106 in DMSO.

-

-

Reaction Setup: In a 96-well plate, combine the assay buffer, CHK1 enzyme, CHKtide substrate, and SAR-020106 (or DMSO for control).

-

Initiation and Incubation: Initiate the kinase reaction by adding [γ-33P]ATP. Incubate the plate at 30°C for a defined period (e.g., 30 minutes).

-

Termination: Stop the reaction by adding 3% phosphoric acid.

-

Detection: Spot the reaction mixture onto a P81 phosphocellulose filter mat. Wash the mat extensively with phosphoric acid to remove unincorporated ATP.

-

Quantification: Measure the amount of incorporated 33P in the substrate using a scintillation counter.

-

Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell Cycle Analysis by Flow Cytometry

This protocol details the method for assessing the abrogation of G2-M checkpoint arrest by SAR-020106 in cancer cells treated with a DNA-damaging agent.

Caption: Workflow for Cell Cycle Analysis by Flow Cytometry.

Detailed Steps:

-

Cell Culture: Seed HT29 or SW620 cells in 6-well plates and allow them to adhere overnight.

-

Induce G2 Arrest: Treat the cells with a DNA-damaging agent (e.g., 10 µM etoposide) for 18 hours to induce G2-M arrest.

-

Inhibitor Treatment: Add serial dilutions of SAR-020106 to the cells in the presence of a mitotic blocking agent (e.g., 0.5 µg/mL nocodazole) and incubate for an additional 24 hours.

-

Cell Harvesting and Fixation: Harvest the cells by trypsinization, wash with PBS, and fix in ice-cold 70% ethanol while vortexing. Store at -20°C.

-

Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Data Analysis: Gate on the single-cell population and analyze the DNA content histograms to quantify the percentage of cells in G1, S, and G2-M phases. The abrogation of the G2-M arrest is observed as a decrease in the G2-M population and an increase in the sub-G1 (apoptotic) population with increasing concentrations of SAR-020106.

Western Blotting for Biomarker Analysis

This protocol is for detecting the phosphorylation status of CHK1 (pS296) and CDK1 (pY15) as biomarkers of SAR-020106 activity in cells.

Detailed Steps:

-

Cell Lysis: Treat cells with a DNA-damaging agent and/or SAR-020106 as required. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate with primary antibodies overnight at 4°C. Recommended primary antibodies include:

-

Rabbit anti-phospho-CHK1 (Ser296)

-

Rabbit anti-CHK1 (total)

-

Rabbit anti-phospho-CDK1 (Tyr15)

-

Mouse anti-CDK1 (total)

-

Mouse anti-β-actin (loading control)

-

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Conclusion

SAR-020106 is a well-characterized, potent, and selective CHK1 inhibitor with demonstrated preclinical activity. Its mechanism of action, involving the abrogation of the G2-M checkpoint, provides a strong rationale for its use in combination with DNA-damaging chemotherapies, particularly in p53-deficient tumors. The data and protocols presented in this guide offer a comprehensive resource for researchers in the field of oncology and drug development to further investigate the therapeutic potential of SAR-020106 and similar CHK1 inhibitors.

References

SAR-020106: An In-Depth Technical Guide on its Function in Oncology

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

SAR-020106 is a potent and selective, ATP-competitive inhibitor of Checkpoint Kinase 1 (CHK1), a critical serine/threonine kinase in the DNA damage response (DDR) network. Primarily investigated in preclinical settings, SAR-020106 has demonstrated significant potential as a chemosensitizer and radiosensitizer, particularly in p53-deficient tumors. By abrogating the S and G2/M cell cycle checkpoints, SAR-020106 prevents cancer cells from repairing DNA damage induced by genotoxic agents, leading to mitotic catastrophe and apoptosis. This guide provides a comprehensive overview of the core function, mechanism of action, and preclinical efficacy of SAR-020106, supported by quantitative data, detailed experimental methodologies, and visual representations of its biological context. As of late 2025, SAR-020106 has not entered formal clinical trials under this designation.

Core Mechanism of Action: CHK1 Inhibition

Genotoxic stress from chemotherapy or radiation activates upstream kinases like ATM and ATR, which in turn phosphorylate and activate CHK1.[1] Activated CHK1 is a central transducer in the DDR, phosphorylating downstream targets such as CDC25 phosphatases. This leads to the inhibitory phosphorylation of cyclin-dependent kinases (e.g., CDK1 at Tyr15), thereby halting the cell cycle at the G2/M checkpoint to allow time for DNA repair.[1][2]

SAR-020106 functions as an ATP-competitive inhibitor, binding to the kinase domain of CHK1 and preventing its catalytic activity.[2] This inhibition blocks the CHK1-mediated signaling cascade, leading to several key downstream effects:

-

Abrogation of G2/M Checkpoint: By preventing the inhibitory phosphorylation of CDK1, SAR-020106 forces cells with damaged DNA to prematurely enter mitosis.[2]

-

Induction of Mitotic Catastrophe: The entry into mitosis with unrepaired DNA damage leads to chromosomal instability and ultimately, cell death through mitotic catastrophe or apoptosis.[2][3]

-

Increased DNA Damage Markers: Treatment with SAR-020106 in combination with DNA damaging agents results in increased levels of γH2AX and cleavage of poly ADP ribose polymerase (PARP), indicative of heightened DNA damage and apoptosis.[1]

This mechanism is particularly effective in tumors with a deficient p53 pathway.[2] p53-deficient cells lack a functional G1 checkpoint and are heavily reliant on the S and G2/M checkpoints for DNA repair.[2] By inhibiting CHK1, SAR-020106 selectively sensitizes these cancer cells to genotoxic agents while largely sparing normal cells that can arrest at the G1 checkpoint.[2]

Quantitative Data Summary

The preclinical activity of SAR-020106 has been quantified across various assays and cell lines, demonstrating its potency and synergistic potential.

Table 1: In Vitro Potency and Activity of SAR-020106

| Parameter | Value | Cell Line / System | Notes | Reference(s) |

| CHK1 Inhibition IC50 | 13.3 nM | Recombinant human CHK1 | ATP-competitive inhibition. | [1][2][4][5] |

| G2 Arrest Abrogation IC50 | 55 nM | HT29 (colon) | Following etoposide-induced arrest. | [1][2] |

| 91 nM | SW620 (colon) | Following etoposide-induced arrest. | [5] | |

| Cytotoxicity GI50 | 0.48 µM | HT29 (colon) | As a single agent. | [5] |

| 2 µM | SW620 (colon) | As a single agent. | [5] |

Table 2: Synergistic Enhancement with Genotoxic Agents

| Combination Agent | Cell Line | p53 Status | Potentiation Factor (Fold-Increase in Cell Killing) | Reference(s) |

| Gemcitabine | Colon Tumor Lines | Deficient | 3.0 - 29 | [1][2] |

| SN38 (active metabolite of Irinotecan) | Colon Tumor Lines | Deficient | 3.0 - 29 | [1][2] |

| Ionizing Radiation (IR) | T98G (glioblastoma) | Mutant | 128 (combination vs. untreated) | [6] |

Signaling and Experimental Workflow Visualizations

DNA Damage Response and SAR-020106 Intervention

Experimental Workflow for In Vivo Efficacy

Key Experimental Protocols

G2/M Checkpoint Abrogation Assay

This assay measures the ability of SAR-020106 to override a DNA damage-induced G2 arrest.

-

Cell Seeding: Seed HT29 or SW620 cells in 96-well plates and allow them to adhere overnight.

-

Induce G2 Arrest: Treat cells with a DNA damaging agent, such as etoposide (e.g., 50 µM for 1 hour), to induce G2/M checkpoint arrest.

-

Inhibitor Treatment: Wash out the damaging agent and add fresh media containing various concentrations of SAR-020106. A mitotic blocking agent, nocodazole (e.g., 100 ng/mL), is co-incubated to trap cells that enter mitosis.

-

Incubation: Incubate for approximately 21-23 hours.

-

Fixation and Staining: Fix the cells and stain for a mitotic marker, such as phospho-histone H3 or using an MPM2 antibody, along with a DNA stain like DAPI.

-

Analysis: Use high-content imaging or flow cytometry to quantify the percentage of cells that have entered mitosis. The IC50 for G2 abrogation is calculated from the dose-response curve.[2]

In Vitro Chemosensitization (Clonogenic Survival Assay)

This assay determines the long-term potentiation of cytotoxic drugs by SAR-020106.

-

Cell Seeding: Plate a low, predetermined number of cells (e.g., 200-1000 cells/well) in 6-well plates and allow them to attach.

-

Treatment: Treat cells with a dose range of a cytotoxic agent (e.g., gemcitabine, SN38) with or without a fixed, non-toxic concentration of SAR-020106 (e.g., 100-300 nM).

-

Incubation: Incubate for an extended period (e.g., 10-14 days) to allow for colony formation. The medium may be replaced as needed.

-

Staining: Fix the colonies with a methanol/acetic acid solution and stain with crystal violet (e.g., 0.5% w/v).

-

Quantification: Count the number of colonies (typically defined as >50 cells). The surviving fraction is calculated relative to the untreated control. Potentiation is determined by the shift in the dose-response curve of the cytotoxic agent in the presence of SAR-020106.[6]

Western Blotting for Biomarker Analysis

This method is used to detect changes in key proteins within the CHK1 signaling pathway.

-

Cell Lysis: Treat cells with the DNA damaging agent and/or SAR-020106 for a specified time (e.g., 24 hours). Harvest and lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine protein concentration using a BCA or Bradford assay.

-

Electrophoresis and Transfer: Separate equal amounts of protein lysate (e.g., 20-40 µg) on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.

-

Blocking and Antibody Incubation: Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C. Key primary antibodies include:

-

Phospho-CHK1 (Ser296)

-

Total CHK1

-

Phospho-CDK1 (Tyr15)

-

γH2AX (phospho-Histone H2A.X Ser139)

-

Cleaved PARP

-

Actin or Tubulin (as a loading control)

-

-

Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[1][2]

In Vivo Efficacy

The chemosensitizing effect of SAR-020106 has been confirmed in preclinical xenograft models. In a study using nude mice bearing SW620 (p53 mutant) human colon cancer xenografts, SAR-020106 significantly enhanced the antitumor activity of irinotecan.[4][5]

Mice were treated with vehicle, SAR-020106 alone (40 mg/kg, i.p.), irinotecan alone (12.5 mg/kg, i.p.), or the combination. While SAR-020106 as a single agent had no effect on tumor growth, the combination with irinotecan resulted in a marked and sustained tumor growth delay compared to irinotecan alone.[4] The treatment was reported to be well-tolerated with minimal toxicity.[1]

Conclusion and Future Directions

SAR-020106 is a well-characterized, potent, and selective CHK1 inhibitor with a clear mechanism of action centered on the abrogation of DNA damage-induced cell cycle checkpoints. Its ability to selectively sensitize p53-deficient cancer cells makes it a promising agent for combination therapies with a wide range of DNA damaging chemotherapeutics and radiation. Extensive preclinical data in colon cancer and glioblastoma models support its potential utility.[1][6] The absence of registered clinical trials to date may reflect strategic decisions in drug development, the emergence of other CHK1 inhibitors, or undisclosed challenges. Nevertheless, the robust preclinical data for SAR-020106 provides a strong scientific foundation for the continued exploration of CHK1 inhibition as a therapeutic strategy in oncology.

References

- 1. The preclinical pharmacology and therapeutic activity of the novel CHK1 inhibitor SAR-020106 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. The Chk1 inhibitor SAR-020106 sensitizes human glioblastoma cells to irradiation, to temozolomide, and to decitabine treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

SAR-020106: A Technical Guide to its Function as a Radiosensitizer in Tumor Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides an in-depth overview of SAR-020106, a potent and selective inhibitor of Checkpoint Kinase 1 (Chk1), and its role as a radiosensitizer in tumor cells. We will delve into its mechanism of action, summarize key quantitative data from preclinical studies, provide detailed experimental protocols, and visualize the underlying signaling pathways. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of Chk1 inhibition in combination with radiation therapy.

Mechanism of Action: Abrogating the G2/M Checkpoint

SAR-020106 functions as a radiosensitizer by targeting a critical cellular process: the DNA damage response. Ionizing radiation, a cornerstone of cancer therapy, induces DNA double-strand breaks in cells. In response, normal cells activate cell cycle checkpoints to halt division and allow time for DNA repair. A key regulator of this process is Chk1, which is central to the G2/M checkpoint.

In tumor cells, particularly those with a deficient p53 signaling pathway, the G1 checkpoint is often non-functional. These cells are therefore heavily reliant on the G2/M checkpoint for survival after DNA damage. SAR-020106, as a highly selective ATP-competitive inhibitor of Chk1, abrogates this last line of defense.[1][2] By inhibiting Chk1, SAR-020106 prevents the cell from arresting in the G2 phase, forcing it to enter mitosis with damaged DNA. This leads to a lethal outcome for the cancer cell, either through apoptosis or mitotic catastrophe.[3][4]

The efficacy of SAR-020106 as a radiosensitizer is particularly pronounced in p53-deficient tumor cells.[3][4] In contrast, p53-proficient cells, when treated with SAR-020106 and radiation, can often undergo a post-mitotic G1 arrest, allowing for DNA repair and subsequent survival.[3] This differential effect suggests a potential therapeutic window for targeting p53-deficient tumors. Furthermore, SAR-020106 has been shown to inhibit homologous recombination-mediated DNA repair, further crippling the cell's ability to cope with radiation-induced damage.[3]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and a typical experimental workflow for evaluating SAR-020106 as a radiosensitizer.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies of SAR-020106 as a radiosensitizer.

Table 1: In Vitro Efficacy of SAR-020106

| Parameter | Cell Line(s) | p53 Status | Value | Reference |

| Chk1 Inhibition (IC50) | - | - | 13.3 nM | [1][5] |

| G2 Arrest Abrogation (IC50) | HT29 (Colon) | Wild-type | 55 nM | [1][5] |

| SW620 (Colon) | Mutant | 91 nM | [5] | |

| Sensitizer Enhancement Ratio (SER) at 2 Gy | FaDu (HNSCC) | Mutant | 1.6 | [3] |

| CAL27 (HNSCC) | Mutant | 1.5 | [3] | |

| SCC61 (HNSCC) | Mutant | 1.4 | [3] | |

| A549 (Lung) | Wild-type | 1.1 | [3] | |

| Clonogenic Survival Reduction (vs. untreated) | T98G (Glioblastoma) | Mutant | SAR (0.125 µM): 7-foldIR (7x2.2 Gy): 40-foldCombination: 128-fold | [6] |

Table 2: In Vivo Efficacy of SAR-020106 with Radiation

| Tumor Model | Treatment | Outcome | Reference |

| FaDu (HNSCC) Xenograft | SAR-020106 (40 mg/kg) + Fractionated Radiation (5 x 2 Gy) | Significant tumor growth delay compared to radiation alone. | [3] |

| SW620 (Colon) Xenograft | SAR-020106 (40 mg/kg) + Irinotecan | Potentiation of anti-tumor activity. | [5] |

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature for the evaluation of SAR-020106.

Cell Lines and Culture

-

Cell Lines:

-

Head and Neck Squamous Cell Carcinoma (HNSCC): FaDu (p53 mutant), CAL27 (p53 mutant), SCC61 (p53 mutant)

-

Lung Carcinoma: A549 (p53 wild-type)

-

Glioblastoma: T98G (p53 mutant), LN405 (p53 mutant), A172 (p53 wild-type), DBTRG (p53 wild-type)

-

Colon Carcinoma: HT29 (p53 wild-type), SW620 (p53 mutant)

-

-

Culture Conditions: Cells are typically cultured in Dulbecco's modified Eagle's medium (DMEM) or Roswell Park Memorial Institute (RPMI) 1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.

Clonogenic Survival Assay

This assay is the gold standard for determining cell reproductive death after treatment with ionizing radiation.

-

Cell Plating: Cells are harvested by trypsinization, counted, and seeded into 6-well plates at densities determined by the expected survival fraction for each treatment condition.

-

Drug Treatment: After allowing cells to attach overnight, they are treated with SAR-020106 at various concentrations (e.g., 100-500 nM) for a specified period (e.g., 1-24 hours) prior to irradiation.

-

Irradiation: Cells are irradiated with a range of doses (e.g., 0, 2, 4, 6, 8 Gy) using a cesium-137 or cobalt-60 source or a linear accelerator.

-

Colony Formation: The medium is replaced after irradiation (and drug washout, if applicable), and plates are incubated for 10-14 days to allow for colony formation.

-

Staining and Counting: Colonies are fixed with methanol and stained with crystal violet. Colonies containing at least 50 cells are counted.

-

Data Analysis: The plating efficiency (PE) and surviving fraction (SF) are calculated for each treatment condition. Survival curves are generated by plotting the log of the SF against the radiation dose. The Sensitizer Enhancement Ratio (SER) is calculated as the ratio of the radiation dose required to produce a given level of survival in the absence of the drug to the dose required for the same level of survival in the presence of the drug.

Cell Cycle Analysis

This method is used to determine the distribution of cells in different phases of the cell cycle.

-

Sample Preparation: Cells are seeded in 6-well plates and treated with SAR-020106 and/or radiation.

-

Harvesting and Fixation: At various time points post-treatment, cells (including floating cells) are harvested, washed with PBS, and fixed in ice-cold 70% ethanol overnight at -20°C.

-

Staining: Fixed cells are washed with PBS and resuspended in a staining solution containing propidium iodide (PI) and RNase A.

-

Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer.

-

Data Analysis: The percentage of cells in the G1, S, and G2/M phases of the cell cycle is quantified using cell cycle analysis software.

Western Blot Analysis

This technique is used to detect specific proteins in a sample and assess their expression levels and post-translational modifications (e.g., phosphorylation).

-

Protein Extraction: Cells are treated as required, then lysed in RIPA buffer containing protease and phosphatase inhibitors. Protein concentration is determined using a BCA assay.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., Chk1, phospho-Chk1, CDK1, phospho-CDK1 (Tyr15), γH2AX, cleaved PARP, p53, p21, and a loading control like β-actin or GAPDH).

-

Detection: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

In Vivo Xenograft Studies

These studies are crucial for evaluating the anti-tumor efficacy and potential toxicity of SAR-020106 in a living organism.

-

Animal Model: Immunocompromised mice (e.g., nude or SCID) are typically used.

-

Tumor Implantation: A suspension of tumor cells (e.g., 1-5 x 106 cells) is injected subcutaneously into the flank of each mouse.

-

Treatment: When tumors reach a palpable size (e.g., 100-200 mm3), mice are randomized into treatment groups: vehicle control, SAR-020106 alone, radiation alone, and the combination.

-

SAR-020106 Administration: The drug is typically administered intraperitoneally (i.p.) at a specified dose (e.g., 40 mg/kg) and schedule.

-

Irradiation: Tumors are locally irradiated using a small animal irradiator, often in a fractionated regimen (e.g., 2 Gy/day for 5 days).

-

-

Monitoring: Tumor volume is measured regularly (e.g., 2-3 times per week) using calipers. Animal body weight and general health are also monitored as indicators of toxicity.

-

Endpoint: The study is terminated when tumors reach a predetermined size, or at a specified time point. Tumor growth delay is a key endpoint.

Conclusion

SAR-020106 is a potent and selective Chk1 inhibitor that has demonstrated significant radiosensitizing effects in a variety of preclinical tumor models, particularly those with p53 deficiency. Its mechanism of action, centered on the abrogation of the G2/M DNA damage checkpoint, provides a strong rationale for its clinical development in combination with radiation therapy. The detailed experimental protocols provided in this guide serve as a resource for researchers aiming to further investigate the therapeutic potential of SAR-020106 and other Chk1 inhibitors in oncology. Further research is warranted to identify predictive biomarkers for patient selection and to optimize dosing and scheduling in combination with radiotherapy.

References

- 1. The preclinical pharmacology and therapeutic activity of the novel CHK1 inhibitor SAR-020106 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. Targeted radiosensitization by the Chk1 inhibitor SAR-020106 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. research.manchester.ac.uk [research.manchester.ac.uk]

- 5. medchemexpress.com [medchemexpress.com]

- 6. P05.02 The Chk1 inhibitor SAR-020106 abrogates the irradiation-induced G2 arrest and enhances the effect of irradiation on the clonogenic survival of human p53-mutant glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]

Initial Studies on SAR-020106 Cytotoxicity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial preclinical studies on the cytotoxicity of SAR-020106, a potent and selective inhibitor of Checkpoint Kinase 1 (CHK1). The document details the compound's mechanism of action, summarizes key quantitative data from cytotoxicity and mechanistic assays, outlines the experimental protocols employed in these studies, and illustrates the relevant biological pathways and experimental workflows.

Core Concepts: Mechanism of Action

SAR-020106 is an ATP-competitive inhibitor of CHK1, a crucial serine/threonine kinase involved in the DNA damage response.[1][2][3][4] In response to genotoxic stress, CHK1 is activated and plays a pivotal role in orchestrating cell cycle arrest, primarily at the S and G2-M phases, to allow time for DNA repair.[3] Many tumor cells are deficient in the p53 tumor suppressor, which compromises the G1-S checkpoint, making them heavily reliant on the CHK1-dependent S and G2-M checkpoints for survival following DNA damage.[3][5]

By inhibiting CHK1, SAR-020106 abrogates this essential S and G2-M checkpoint control.[1][3] This forces p53-deficient cancer cells to enter mitosis with unrepaired DNA, leading to mitotic catastrophe and subsequent apoptosis. This mechanism of action underlies the ability of SAR-020106 to synergistically enhance the cytotoxicity of DNA-damaging chemotherapeutic agents and radiation.[1][3][5][6]

Quantitative Data Summary

The following tables summarize the key in vitro efficacy data for SAR-020106 from initial studies.

Table 1: SAR-020106 Potency and Single-Agent Cytotoxicity

| Parameter | Cell Line/Target | Value | Reference |

| IC50 (Enzymatic Assay) | Human CHK1 | 13.3 nM | [1][2][3][4] |

| GI50 (Growth Inhibition) | HT29 (Colon) | 0.48 µM | [1][2] |

| GI50 (Growth Inhibition) | SW620 (Colon) | 2 µM | [1][2] |

Table 2: SAR-020106 Activity in Cell Cycle Checkpoint Abrogation

| Parameter | Cell Line | Condition | Value (IC50) | Reference |

| G2 Arrest Abrogation | HT29 (Colon) | Etoposide-induced | 55 nM | [1][3][4][6] |

| Cell Cycle Arrest Abrogation | SW620 (Colon) | Etoposide-induced | 91 nM | [1][2] |

Table 3: Potentiation of Genotoxic Agents by SAR-020106

| Genotoxic Agent | Cell Lines | Effect | Reference |

| Gemcitabine and SN38 | Various Colon Tumor Lines | 3- to 29-fold enhancement of cell killing | [1][2][3][4] |

| Irradiation (IR) | T98G (Glioblastoma, p53-mutant) | Synergistic reduction in clonogenic survival | [7] |

| Temozolomide (TMZ) | Glioblastoma Cell Lines | Radioadditive effect | [5] |

| 5-aza-decitabine (5-aza-dC) | Glioblastoma Cell Lines | Radioadditive effect | [5] |

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways affected by SAR-020106 and a typical experimental workflow for evaluating its cytotoxic effects.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the initial studies of SAR-020106.

Cell Lines and Culture

-

Cell Lines: HT29 (human colorectal adenocarcinoma), SW620 (human colorectal adenocarcinoma), T98G (human glioblastoma).[1][2][7]

-

Culture Conditions: Cells were maintained in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Cultures were kept at 37°C in a humidified atmosphere with 5% CO2.[5]

Cell Cycle Analysis by Propidium Iodide (PI) Staining

This assay was used to determine the effect of SAR-020106 on cell cycle distribution, particularly its ability to abrogate a G2/M arrest induced by a genotoxic agent.

-

Seeding: Plate cells in 6-well plates and allow them to attach for 24 hours.

-

Treatment: Treat cells with a genotoxic agent (e.g., Etoposide) to induce G2/M arrest. After the appropriate incubation time, add varying concentrations of SAR-020106 and incubate for a further 23-24 hours.[1][2]

-

Harvesting: Harvest cells by trypsinization, collecting both adherent and floating cells to include the apoptotic population.

-

Fixation: Wash cells with ice-cold Phosphate Buffered Saline (PBS) and fix in 70% ethanol at -20°C overnight.

-

Staining: Rehydrate cells in PBS, then treat with RNase A to remove RNA. Stain the cellular DNA by incubating with Propidium Iodide (PI) solution.

-

Analysis: Analyze the DNA content of individual cells using a flow cytometer. The distribution of cells in G1, S, and G2/M phases is determined by quantifying the fluorescence intensity.

Apoptosis Detection by Annexin V Staining

This method quantifies the percentage of cells undergoing apoptosis following treatment.

-

Seeding and Treatment: Seed cells in 6-well plates. After 24 hours, treat with SAR-020106 (e.g., 0.125 µM, 0.25 µM) for 1 hour, followed by the addition of a genotoxic agent (e.g., TMZ, 5-aza-dC) or irradiation (e.g., 8 Gy).[5]

-

Harvesting: Harvest cells at various time points (e.g., 4, 24, 96 hours) post-treatment by trypsinization.[5]

-

Staining: Wash cells twice with cold PBS. Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and a vital dye like Propidium Iodide (PI) or 7-AAD. Incubate in the dark for 15 minutes at room temperature.

-

Analysis: Analyze the stained cells by flow cytometry. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic or necrotic cells will be positive for both stains.

Clonogenic Survival Assay

This long-term assay assesses the ability of a single cell to undergo unlimited division to form a colony, measuring reproductive cell death.

-

Seeding: Plate a known number of single cells into 6-well plates. The seeding density should be optimized for each cell line to yield 50-150 colonies per plate in the untreated control.

-

Treatment: Allow cells to attach for 24 hours. Treat with SAR-020106 (e.g., 0.05 - 0.25 µM) for 1 hour prior to treatment with fractionated irradiation (e.g., 7 fractions of 2.2 Gy).[7]

-

Incubation: Remove the drug-containing medium after the desired exposure time, wash with PBS, and add fresh medium. Incubate the plates for 10-14 days, or until colonies are visible to the naked eye.

-

Fixing and Staining: Aspirate the medium, wash the colonies with PBS, and fix with a methanol/acetic acid solution. Stain the colonies with a crystal violet solution.

-

Counting and Analysis: Count colonies containing at least 50 cells. The surviving fraction for each treatment is calculated by normalizing the plating efficiency of the treated cells to the plating efficiency of the untreated control cells.

Western Blotting for Biomarker Analysis

Western blotting was used to detect changes in key proteins involved in the CHK1 signaling pathway.

-

Protein Extraction: Following treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

Electrophoresis: Separate equal amounts of protein (e.g., 20-40 µg) by SDS-PAGE.

-

Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with primary antibodies overnight at 4°C. Key primary antibodies include those against phospho-CHK1 (S296), phospho-CDK1 (Y15), γH2AX, and cleaved PARP.[3][6][8]

-

Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify band intensities and normalize to a loading control like β-actin or GAPDH.

Conclusion and Future Directions

The initial preclinical studies on SAR-020106 have established it as a potent and selective CHK1 inhibitor with a clear mechanism of action. Its ability to abrogate the G2/M checkpoint and synergize with genotoxic therapies, particularly in p53-deficient cancer models, highlights its therapeutic potential.[3][6] The data strongly support the hypothesis that CHK1 inhibition is a viable strategy for sensitizing tumors to chemotherapy and radiation. Further investigations are warranted to explore the efficacy of SAR-020106 in a broader range of cancer types, to optimize combination therapy regimens, and to identify predictive biomarkers for patient selection in future clinical trials.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. The preclinical pharmacology and therapeutic activity of the novel CHK1 inhibitor SAR-020106 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. selleckchem.com [selleckchem.com]

- 5. The Chk1 inhibitor SAR-020106 sensitizes human glioblastoma cells to irradiation, to temozolomide, and to decitabine treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. P05.02 The Chk1 inhibitor SAR-020106 abrogates the irradiation-induced G2 arrest and enhances the effect of irradiation on the clonogenic survival of human p53-mutant glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. oncotarget.com [oncotarget.com]

An In-depth Technical Guide to SAR-020106 and Synthetic Lethality Approaches

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of SAR-020106, a potent and selective CHK1 inhibitor, and its application in synthetic lethality approaches for cancer therapy. This document details the mechanism of action of SAR-020106, summarizes key quantitative data from preclinical studies, provides detailed experimental protocols for relevant assays, and visualizes critical signaling pathways and experimental workflows.

Introduction to SAR-020106 and Synthetic Lethality

SAR-020106 is an ATP-competitive small molecule inhibitor of Checkpoint Kinase 1 (CHK1), a critical serine/threonine kinase involved in the DNA damage response (DDR).[1][2][3] CHK1 plays a pivotal role in mediating cell cycle arrest at the S and G2-M phases, allowing time for DNA repair and maintaining genomic integrity.[1][2] Many cancer cells harbor defects in the G1 checkpoint, often due to mutations in the p53 tumor suppressor gene, making them highly reliant on the CHK1-dependent S and G2-M checkpoints for survival, especially when challenged with DNA damaging agents.[1][2][4]

The concept of "synthetic lethality" is a promising strategy in cancer therapy, where the simultaneous loss of two genes or pathways results in cell death, while the loss of either one alone is not lethal.[4] Targeting CHK1 with inhibitors like SAR-020106 in cancer cells with pre-existing defects in other DDR pathways, such as p53 deficiency, creates a synthetic lethal interaction, leading to selective tumor cell killing while sparing normal cells with intact checkpoints.[1][2][4]

Mechanism of Action of SAR-020106

SAR-020106 acts as a potent and selective ATP-competitive inhibitor of human CHK1.[1][2] By binding to the ATP-binding pocket of CHK1, SAR-020106 prevents the phosphorylation of its downstream targets. A key downstream effector of CHK1 is CDC25 phosphatase, which in its active form dephosphorylates and activates Cyclin-Dependent Kinase 1 (CDK1). Inhibition of CHK1 by SAR-020106 leads to the abrogation of the S and G2-M cell cycle checkpoints.[1] This forces cells with damaged DNA to prematurely enter mitosis, resulting in mitotic catastrophe and apoptosis.[4]

Biomarker studies have shown that SAR-020106 effectively inhibits the autophosphorylation of CHK1 at Ser296 and blocks the phosphorylation of CDK1 at Tyr15 in a dose-dependent manner, both in vitro and in vivo.[1][2][3] The combination of SAR-020106 with DNA damaging agents leads to increased levels of γH2AX, a marker of DNA double-strand breaks, and cleavage of poly(ADP-ribose) polymerase (PARP), indicative of enhanced DNA damage and apoptosis.[1][3]

Quantitative Data Summary

The following tables summarize the key quantitative data for SAR-020106 from preclinical studies.

Table 1: In Vitro Potency and Activity of SAR-020106

| Parameter | Value | Cell Line/System | Reference |

| CHK1 IC50 | 13.3 nM | Isolated human enzyme | [1][2][3] |

| G2 Arrest Abrogation IC50 | 55 nM | HT29 (human colon carcinoma) | [1][3] |

| GI50 (single agent) | 0.48 µM | HT29 (human colon carcinoma) | [5][6] |

| GI50 (single agent) | 2 µM | SW620 (human colon carcinoma) | [5][6] |

Table 2: Potentiation of Cytotoxicity by SAR-020106 in Combination with DNA Damaging Agents

| Combination Agent | Cell Line | Potentiation Index (PI) / Fold Enhancement | p53 Status | Reference |

| Gemcitabine | Multiple colon tumor lines | 3.0 to 29-fold enhancement of cell killing | p53-dependent | [1][2][3] |

| SN38 (active metabolite of Irinotecan) | Multiple colon tumor lines | 3.0 to 29-fold enhancement of cell killing | p53-dependent | [1][2][3] |

| Gemcitabine | A2780 (human ovarian carcinoma) | 3.6 | Wild-type | [1] |

| Gemcitabine | A2780E6 (p53-deficient) | 16.2 | Deficient | [1] |